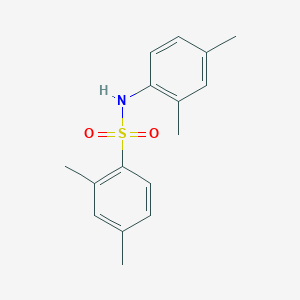![molecular formula C17H19NO4S B281746 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281746.png)
3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid, also known as DPPA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid can reduce inflammation and pain in animal models of arthritis and neuropathic pain. In addition, 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid is its high potency, which allows for the use of lower concentrations in experiments. However, 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid is also highly insoluble in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for research on 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid. One area of interest is the development of new drugs based on the structure of 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid for the treatment of chronic pain and inflammation. Another area of research is the use of 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid in materials science, where it has potential applications in the development of new polymers and coatings.
In conclusion, 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid is a compound that has shown promise in scientific research for its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid is needed to fully understand its potential and limitations in various applications.
Synthesemethoden
The synthesis of 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with phenylalanine in the presence of a base. The resulting compound is then purified using column chromatography to obtain 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid in its pure form.
Wissenschaftliche Forschungsanwendungen
3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of chronic pain and inflammation.
Eigenschaften
Molekularformel |
C17H19NO4S |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
3-[(2,4-dimethylphenyl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H19NO4S/c1-12-8-9-16(13(2)10-12)23(21,22)18-15(11-17(19)20)14-6-4-3-5-7-14/h3-10,15,18H,11H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
MCPGDJAYKWIXBN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC=CC=C2)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B281674.png)
![N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide](/img/structure/B281677.png)
![N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281678.png)
![4-ethoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281683.png)
![4-bromo-N-(7-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281686.png)
![2,4-dimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281694.png)
![4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281695.png)
![4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281696.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide](/img/structure/B281697.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281699.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B281701.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide](/img/structure/B281702.png)